11-(4-chlorophenyl)-N-cyclohexyl-3-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
This compound, with the chemical formula C27H26ClN3O3 , belongs to the class of dibenzo[b,e][1,4]diazepines . It features a fused diazepine ring system and substituents that confer specific properties. The compound’s molecular weight is approximately 475.97 g/mol .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves cyclization of an appropriate precursor, followed by functional group modifications. Specific reaction conditions and reagents vary, but the overall strategy aims to construct the diazepine core.
Industrial Production:: While industrial-scale production methods are proprietary, researchers have explored efficient and scalable routes for large-scale synthesis. These methods often involve optimization of reaction conditions, catalysts, and purification steps.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
- Reduction : Reduction processes may yield reduced derivatives.
- Substitution : Substituents on the phenyl and furyl rings can be modified via substitution reactions.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can reduce functional groups.
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace halogens or other leaving groups.
Major Products:: The specific products depend on the reaction conditions and the substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
This compound finds applications in diverse fields:
- Medicine : Investigated for potential therapeutic effects, including antipsychotic, anxiolytic, or analgesic properties.
- Chemistry : Used as a building block for more complex molecules.
- Biology : Studied for interactions with biological targets (e.g., receptors, enzymes).
- Industry : Employed in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound likely exerts its effects through interactions with specific receptors or enzymes. Further research is needed to elucidate the precise molecular targets and signaling pathways involved.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound to related dibenzo[b,e][1,4]diazepines. Its unique structural features may contribute to distinct properties.
Properties
Molecular Formula |
C30H30ClN3O3 |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-cyclohexyl-9-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C30H30ClN3O3/c31-21-14-12-19(13-15-21)29-28-24(17-20(18-26(28)35)27-11-6-16-37-27)33-23-9-4-5-10-25(23)34(29)30(36)32-22-7-2-1-3-8-22/h4-6,9-16,20,22,29,33H,1-3,7-8,17-18H2,(H,32,36) |
InChI Key |
YZIKHBBHZKJNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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